molecular formula C17H18F3N7O B2421741 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320176-34-7

6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2421741
CAS No.: 2320176-34-7
M. Wt: 393.374
InChI Key: YACCALJSGBSEBL-UHFFFAOYSA-N
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Description

6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties. It belongs to the class of triazolopyridazine derivatives, known for their potential applications in medicinal chemistry and pharmaceuticals. The compound’s intricate structure combines elements of pyrimidine, piperidine, and triazolopyridazine, making it an interesting subject for research and development.

Properties

IUPAC Name

6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7O/c1-11-8-15(22-10-21-11)28-9-12-4-6-26(7-5-12)14-3-2-13-23-24-16(17(18,19)20)27(13)25-14/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACCALJSGBSEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step chemical reactions. A common approach begins with the preparation of the 6-methylpyrimidin-4-ol intermediate, which undergoes reaction with piperidine derivatives under suitable conditions. The triazolopyridazine core is constructed through cyclization reactions involving diazotization and nucleophilic substitution. Optimal reaction conditions typically include controlled temperature, pH, and the use of specific catalysts to yield the desired product with high purity and yield.

Industrial production methods: : Industrial production of this compound requires scalability and cost-effectiveness. Process optimization includes the use of flow chemistry techniques to enhance reaction efficiency and minimize by-products. Solvent recovery and reuse, as well as the application of green chemistry principles, are important considerations in industrial settings to ensure sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of reactions it undergoes: : The compound is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions: : For oxidation reactions, reagents like potassium permanganate and chromic acid are commonly used. Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions, particularly nucleophilic substitutions, are facilitated by using bases like sodium hydride or potassium tert-butoxide under anhydrous conditions.

Major products formed: : Major products formed from these reactions depend on the specific reaction pathways chosen. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often yield derivatives with modified functional groups, potentially enhancing biological activity or altering physical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications:

In Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows for exploration of electronic and steric effects in various chemical reactions.

In Biology: : Researchers explore its potential as a bioactive molecule with possible applications in drug development. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.

In Medicine: : Its structural features suggest it may have applications in designing new pharmaceuticals. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for various conditions, including neurological disorders and infectious diseases.

In Industry: : The compound's properties make it useful in material science, particularly in the development of advanced materials with specific functionalities, such as catalysts, sensors, or polymers.

Mechanism of Action

The compound's mechanism of action is multifaceted, involving several molecular targets and pathways:

Molecular targets: : It interacts with specific proteins, enzymes, or receptors in biological systems, influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may bind to receptors and modulate their signaling.

Pathways involved: : The compound's effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic control. Its impact on these pathways can lead to various biological outcomes, ranging from cellular growth inhibition to modulation of immune responses.

Comparison with Similar Compounds

Comparing this compound with other triazolopyridazine derivatives highlights its unique attributes:

Similar compounds: : Compounds like 6-(4-(phenoxymethyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and 6-(4-(methylthio)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine are structurally related.

Uniqueness: : The presence of the 6-methylpyrimidin-4-yl group provides distinct electronic and steric characteristics that influence its reactivity and biological activity. The trifluoromethyl group also contributes to its chemical stability and lipophilicity, making it a valuable compound for further research and development.

Hope this gives you a comprehensive understanding of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and its myriad of applications!

Biological Activity

The compound 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Features

The compound features a complex structure that includes:

  • Pyrimidine and piperidine rings : These moieties are known for their diverse biological activities.
  • Triazole group : This contributes to the compound's pharmacological properties.
  • Trifluoromethyl group : Often enhances lipophilicity and biological activity.

Biological Activity

Research indicates that compounds similar to this one demonstrate significant biological activities, particularly in oncology. The following sections summarize key findings regarding its biological effects.

Antitumor Activity

Studies have shown that derivatives of pyrimidine can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit:

  • IC50 values indicating the concentration required to inhibit cell growth by 50%. These values are crucial for assessing the efficacy of potential anticancer agents.
Compound NameStructural FeaturesBiological Activity
ImatinibPyridine-pyrimidine derivativeTyrosine kinase inhibitor used in leukemia treatment
SorafenibMulti-target kinase inhibitorUsed for liver and kidney cancers
PazopanibAromatic amine with piperazineInhibits multiple receptor tyrosine kinases

The unique combination of structural features in this compound may confer distinct pharmacological properties compared to these established compounds.

The proposed mechanism of action involves:

  • Interaction with specific enzymes or receptors : This compound may act as an inhibitor for enzymes involved in tumor growth and progression.
  • Modulation of signaling pathways : By influencing these pathways, it can potentially halt the proliferation of cancer cells.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • In vitro studies on cancer cell lines demonstrated that pyrimidine derivatives can significantly reduce cell viability. For example, a related compound was found to inhibit PARP1 activity, which is crucial in DNA repair mechanisms in cancer cells .
  • Animal models have shown promising results where similar compounds demonstrated reduced tumor growth rates compared to controls. The efficacy was often measured through tumor size reduction and overall survival rates.
  • Comparative studies with existing drugs indicated that some derivatives exhibited enhanced selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the triazolo-pyridazine core. A common strategy includes:

  • Nucleophilic substitution at the piperidine nitrogen using a (6-methylpyrimidin-4-yl)oxymethyl group .
  • Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce the trifluoromethyl-substituted triazole moiety .
  • Final purification via column chromatography or recrystallization to achieve >95% purity . Key intermediates include the chlorinated triazolo-pyridazine precursor and the functionalized piperidine derivative.

Q. How is the compound characterized for structural confirmation and purity?

Standard methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC-UV/ELSD for purity assessment (>98% by area normalization) .
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screens focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or FRET-based readouts .
  • Cellular viability assays (e.g., MTT or ATP-luciferase) to assess cytotoxicity in cancer/hepatocyte cell lines .
  • Binding affinity studies via surface plasmon resonance (SPR) to quantify interactions with receptors .

Q. What safety protocols are recommended for handling this compound?

While GHS classification data are limited for this specific compound, general precautions include:

  • Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
  • Storage in airtight, light-resistant containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production?

Advanced strategies include:

  • Flow chemistry to enhance reaction efficiency and reduce side products in coupling steps .
  • Computational reaction design (e.g., DFT calculations) to identify optimal catalysts and solvent systems .
  • Design of Experiments (DoE) to systematically optimize temperature, stoichiometry, and reaction time .

Q. How should contradictory data between in vitro activity and cellular assays be resolved?

Methodological approaches include:

  • Metabolic stability assays (e.g., microsomal incubation) to assess if poor cellular uptake or rapid degradation explains discrepancies .
  • Structural analogs comparison to isolate substituent effects on activity (e.g., trifluoromethyl vs. methyl groups) .
  • Molecular dynamics simulations to evaluate target binding under physiological conditions .

Q. What advanced techniques elucidate its mechanism of action?

High-resolution methods are critical:

  • Cryo-EM or X-ray crystallography of the compound bound to its target (e.g., kinase domain) to map binding interactions .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) of binding .
  • Kinase profiling panels (e.g., Eurofins KinaseScan®) to identify off-target effects .

Q. How can in vivo efficacy be evaluated while addressing pharmacokinetic limitations?

Preclinical workflows involve:

  • Pro-drug derivatization (e.g., esterification of hydroxyl groups) to enhance oral bioavailability .
  • PET radiolabeling (e.g., ¹⁸F incorporation) for tissue distribution studies in rodent models .
  • Metabolite identification via LC-MS/MS to track degradation pathways in plasma .

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